molecular formula C10H7F3O2 B1349031 4,4,4-Trifluoro-3-phenylbut-2-enoic acid CAS No. 2143-93-3

4,4,4-Trifluoro-3-phenylbut-2-enoic acid

Cat. No. B1349031
CAS RN: 2143-93-3
M. Wt: 216.16 g/mol
InChI Key: IZLDRXUDBMVNKB-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-phenylbut-2-enoic acid” is a chemical compound with the CAS Number 2143-93-3 . It has a molecular weight of 216.16 . The IUPAC name for this compound is (2Z)-4,4,4-trifluoro-3-phenyl-2-butenoic acid .


Molecular Structure Analysis

The InChI code for “4,4,4-Trifluoro-3-phenylbut-2-enoic acid” is 1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4,4,4-Trifluoro-3-phenylbut-2-enoic acid” is a solid at room temperature . .

Scientific Research Applications

Plant Growth Regulation

4,4,4-Trifluoro-3-phenylbut-2-enoic acid has been found to have significant applications in the field of plant growth regulation . Substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids (TFIBAs), which are novel fluorinated plant growth regulators, were synthesized from substituted 2,2,2-trifluoro-l-(indole-3-)ethanols . These synthetic substituted TFIBAs showed marked root growth-promoting activity toward Chinese cabbage, lettuce, and rice plants .

Root Elongation Promotion

This compound has been found to promote root elongation in rice seedlings . A continuous supply of 10–5 mol L–1 TFIBA promoted the elongation of the seminal root of rice by approximately 80%, whereas elongation was inhibited approximately 40% by 10–4 mol L–1 TFIBA . The large vertical elongation of root cells apparently resulted in 15% thinning of the root diameter and inhibition of root hair formation .

Ion Uptake Enhancement

4,4,4-Trifluoro-3-phenylbut-2-enoic acid has been found to affect ion uptake in rice seedlings . Uptake of K+ and NO3 − decreased drastically in the roots whose elongation was increased by 80% by a continuous supply of 10–5 mol L–1 TFIBA . In contrast, uptake of both ions increased significantly in the roots whose elongation was increased by 40% with a supply of TFIBA only during seed germination .

Seed Germination

Treatment with TFIBA during germination promotes root elongation without inhibiting root hair formation and increases ion uptake by seedlings . This suggests that 4,4,4-Trifluoro-3-phenylbut-2-enoic acid could be used to enhance seed germination and early seedling growth .

Synthesis of Novel Fluorinated Compounds

4,4,4-Trifluoro-3-phenylbut-2-enoic acid can be used in the synthesis of novel fluorinated compounds . For example, (S)- (+)-TFIBA, which was prepared by an enzymatic method and markedly promotes root growth of Chinese cabbage, lettuce and rice plants, is a novel fluorinated plant growth regulator .

Investigation of Regioselectivity

Although not directly related to 4,4,4-Trifluoro-3-phenylbut-2-enoic acid, its analog, Ethyl 4,4,4-trifluoro-2-butynoate, has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . This suggests potential applications of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid in similar chemical investigations .

Safety and Hazards

The MSDS (Material Safety Data Sheet) for “4,4,4-Trifluoro-3-phenylbut-2-enoic acid” can be found at the provided link . Please refer to this document for detailed safety and hazard information.

properties

IUPAC Name

4,4,4-trifluoro-3-phenylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLDRXUDBMVNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353979
Record name 4,4,4-trifluoro-3-phenylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-phenyl-2-butenoic acid

CAS RN

2143-93-3
Record name 4,4,4-trifluoro-3-phenylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the benzene ring and the ethylene group in the structure of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid?

A1: The research paper states that the dihedral angle between the benzene ring and the ethylene plane in 4,4,4-Trifluoro-3-phenylbut-2-enoic acid is 76.34° with a standard deviation of 0.11°. [] This information suggests that the two planes are not coplanar and adopt a somewhat perpendicular orientation with respect to each other.

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